[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine
CAS No.:
VCID: VC13451164
Molecular Formula: C16H27N3
Molecular Weight: 261.41 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine -](/images/structure/VC13451164.png)
Description |
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine is a complex organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in pharmacology and biological research. This compound belongs to the class of alkylamines and is characterized by its chiral nature, with the (S) configuration indicating a specific spatial arrangement of atoms that can influence its biological activity. Key Features:
Synthesis and PreparationThe synthesis of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine typically involves multi-step organic reactions. These methods often require careful control of reaction conditions to achieve the desired stereochemistry and purity. Mechanism of Action and Biological ActivityThis compound is primarily studied for its interaction with neurotransmitter receptors in the central nervous system. Its mechanism of action involves binding to specific receptors, which can modulate neurotransmission pathways. The (S) configuration is crucial for its biological activity, as it may exhibit distinct pharmacological properties compared to its (R) counterpart. Potential Applications[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine serves as a valuable tool in pharmacological research, particularly in studying receptor interactions. Its potential therapeutic applications are being explored in neurology and psychiatry due to its ability to interact with neurotransmitter systems. Research Findings and Future DirectionsResearch into [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine continues to uncover its potential benefits and applications. Further studies are needed to fully elucidate its mechanism of action and to explore its therapeutic potential in various neurological disorders. Suppliers and AvailabilityThis compound is available from several suppliers, including Hangzhou MolCore BioPharmatech Co., Ltd. and EvitaChem, who provide it for research purposes.
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
Product Name | [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine | |||||||||
Molecular Formula | C16H27N3 | |||||||||
Molecular Weight | 261.41 g/mol | |||||||||
IUPAC Name | (3S)-1-(2-aminoethyl)-N-benzyl-N-ethylpiperidin-3-amine | |||||||||
Standard InChI | InChI=1S/C16H27N3/c1-2-19(13-15-7-4-3-5-8-15)16-9-6-11-18(14-16)12-10-17/h3-5,7-8,16H,2,6,9-14,17H2,1H3/t16-/m0/s1 | |||||||||
Standard InChIKey | IDLVWQTXVFCCKK-INIZCTEOSA-N | |||||||||
Isomeric SMILES | CCN(CC1=CC=CC=C1)[C@H]2CCCN(C2)CCN | |||||||||
SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)CCN | |||||||||
Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)CCN | |||||||||
PubChem Compound | 66567011 | |||||||||
Last Modified | Jan 05 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume